Heptadecyl 3,4,4-trichlorobut-2-enoate
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Overview
Description
Heptadecyl 3,4,4-trichlorobut-2-enoate is a chemical compound with the molecular formula C21H37Cl3O2. It is known for its unique structure, which includes a heptadecyl chain and a trichlorobutenoate group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptadecyl 3,4,4-trichlorobut-2-enoate typically involves the esterification of heptadecanol with 3,4,4-trichlorobut-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Heptadecyl 3,4,4-trichlorobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the trichlorobutenoate group to less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Heptadecyl 3,4,4-trichlorobut-2-enoate is utilized in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the formulation of specialty chemicals and materials, such as surfactants and lubricants.
Mechanism of Action
The mechanism of action of heptadecyl 3,4,4-trichlorobut-2-enoate involves its interaction with specific molecular targets and pathways. The trichlorobutenoate group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as enzyme inhibition or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Heptadecyl 3,4,4-trichlorobut-2-enoate: Unique due to its specific trichlorobutenoate group.
Heptadecyl 3,4-dichlorobut-2-enoate: Similar structure but with fewer chlorine atoms.
Heptadecyl 3,4,4-tribromobut-2-enoate: Bromine atoms instead of chlorine, leading to different reactivity.
Uniqueness
This compound is unique due to its specific combination of a long heptadecyl chain and a highly chlorinated butenoate group. This structure imparts distinctive chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
654646-28-3 |
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Molecular Formula |
C21H37Cl3O2 |
Molecular Weight |
427.9 g/mol |
IUPAC Name |
heptadecyl 3,4,4-trichlorobut-2-enoate |
InChI |
InChI=1S/C21H37Cl3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26-20(25)18-19(22)21(23)24/h18,21H,2-17H2,1H3 |
InChI Key |
YPYYXMYYNPKABG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCOC(=O)C=C(C(Cl)Cl)Cl |
Origin of Product |
United States |
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